REACTION_CXSMILES
|
Cl[C:2]1[N:3]=[CH:4][C:5]([O:11][CH3:12])=[C:6]2[C:10]=1[NH:9][CH:8]=[CH:7]2.[NH:13]1[CH:17]=[N:16][CH:15]=[N:14]1.[OH-].[K+]>CO.[Cu]>[CH3:12][O:11][C:5]1[CH:4]=[N:3][C:2]([N:13]2[CH:17]=[N:16][CH:15]=[N:14]2)=[C:10]2[C:6]=1[CH:7]=[CH:8][NH:9]2 |f:2.3|
|
Name
|
|
Quantity
|
1.029 g
|
Type
|
reactant
|
Smiles
|
ClC=1N=CC(=C2C=CNC12)OC
|
Name
|
|
Quantity
|
11.6 g
|
Type
|
reactant
|
Smiles
|
N1N=CN=C1
|
Name
|
|
Quantity
|
0.63 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
copper bronze
|
Quantity
|
0.72 g
|
Type
|
catalyst
|
Smiles
|
[Cu]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
160 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
the resulting slurry was filtered through a pad of Celite
|
Type
|
CUSTOM
|
Details
|
The filtrate was evaporated
|
Type
|
FILTRATION
|
Details
|
the resulting suspension was filtered
|
Type
|
CUSTOM
|
Details
|
the volatiles were removed in vacuo
|
Type
|
WASH
|
Details
|
was eluted with 10-50% EtOAc—CH2Cl2
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=C2C=CNC2=C(N=C1)N1N=CN=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.697 g | |
YIELD: PERCENTYIELD | 58% | |
YIELD: CALCULATEDPERCENTYIELD | 57.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |